molecular formula C8H10O3S B13540695 2-Hydroxy-4-(thiophen-3-yl)butanoic acid

2-Hydroxy-4-(thiophen-3-yl)butanoic acid

Cat. No.: B13540695
M. Wt: 186.23 g/mol
InChI Key: TXWOTZZYHBYENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-(thiophen-3-yl)butanoic acid is a hydroxybutanoic acid derivative with a thiophene ring substituted at the fourth carbon position. Thiophene, a sulfur-containing aromatic heterocycle, imparts unique electronic and steric properties to the compound.

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

2-hydroxy-4-thiophen-3-ylbutanoic acid

InChI

InChI=1S/C8H10O3S/c9-7(8(10)11)2-1-6-3-4-12-5-6/h3-5,7,9H,1-2H2,(H,10,11)

InChI Key

TXWOTZZYHBYENH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Alkylation of Chiral Precursors with Thiophene Derivatives

A prominent method involves alkylation of chiral intermediates with thiophene-containing nucleophiles or electrophiles under controlled acidic conditions to preserve chirality.

  • Procedure: A chiral ester or protected hydroxy acid derivative is reacted with a thiophene-based sulfonate ester (e.g., tosylate) or halide in a solvent mixture such as formamide or ethereal solvents at moderate temperatures (~41-60°C) for 2-4 hours. This step introduces the thiophene substituent at the 4-position.
  • Acidic Hydrolysis: The resulting intermediate is then treated with a mixture of acetic acid and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) at 50-118°C for 5-10 hours to hydrolyze protecting groups and yield the free acid.
  • Chirality Preservation: Heating accelerates the reaction without loss of chirality at the 2-hydroxy position, a significant improvement over longer, lower temperature reactions that risk elimination side reactions producing α,β-unsaturated esters and racemization.
  • Reference: This method is described in patent EP0824532A1, which reports the alkylation and acid hydrolysis steps with yields sufficient for preparative purposes.

Esterification of 3-Thiopheneacetic Acid Followed by Chain Extension

Another approach starts from 3-thiopheneacetic acid, which is esterified and subsequently extended to introduce the hydroxybutanoic acid side chain.

  • Esterification: 3-Thiopheneacetic acid is refluxed with ethanol and sulfuric acid for 24 hours to yield ethyl 2-(thiophen-3-yl)acetate in high yield (~97%). The reaction involves Fischer esterification under acidic conditions.
  • Chain Extension: The ethyl ester can then be subjected to nucleophilic addition or substitution reactions to install the hydroxy group and elongate the carbon chain to the butanoic acid length.
  • Purification: Flash chromatography on silica gel using ethyl acetate/heptane gradients is employed to purify intermediates.
  • Reference: Detailed experimental conditions and yields are reported by Ambeed, including NMR characterization of intermediates.

Use of Carbodiimide-Mediated Coupling for Amide or Ester Formation

Carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) facilitate ester or amide bond formation involving thiopheneacetic acid derivatives.

  • Procedure: 3-Thiopheneacetic acid is dissolved in dry dichloromethane, and DCC/DMAP is added to activate the acid for coupling with alcohols or amines.
  • Reaction Time: Typically 24-72 hours at room temperature with stirring.
  • Outcome: Formation of esters or amides that can be further elaborated to hydroxybutanoic acid derivatives.
  • Yield: Moderate yields (~56%) are reported, with purification by column chromatography.
  • Reference: Experimental details are provided in synthetic protocols for thiophene derivatives.

Summary Table of Preparation Methods

Method Number Starting Material(s) Key Reagents & Conditions Yield (%) Notes
1 Chiral ester + thiophene sulfonate Formamide/ether solvent, 41-60°C, 2-4 h; then 8:1 acetic acid/mineral acid, 50-118°C, 5-10 h Not specified Preserves chirality; avoids elimination side reactions; patented method
2 3-Thiopheneacetic acid Ethanol, sulfuric acid, reflux 24 h (esterification) 97 High yield Fischer esterification; intermediate for further chain extension
3 3-Thiopheneacetic acid DCC, DMAP, dichloromethane, rt, 24-72 h (coupling) 56 Carbodiimide-mediated ester/amide formation; moderate yield; requires chromatography

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(thiophen-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

2-Hydroxy-4-(thiophen-3-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring’s unique electronic properties also contribute to its biological activity by facilitating interactions with various biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Hydroxy-4-(methylthio)butanoic acid (HMB)

  • Structure : The methylthio group (-SCH₃) at C4 distinguishes HMB from the thiophen-3-yl variant.
  • Key Data :
    • CAS Number: 583-91-5
    • Molecular Weight: 150.19 g/mol
    • Applications:
  • Animal Nutrition : Enhances methionine bioavailability in ruminants by resisting microbial degradation in the rumen .
  • Antioxidant Activity : Reduces tissue free radicals and improves lipid metabolism in mice fed high-fat diets .
  • Fermentation Modulation : Promotes microbial growth in continuous culture systems, increasing propionate production .

2-Methylbutanoic Acid

  • Structure : A branched-chain isomer with a methyl group at C2.
  • highlights its structural simplicity compared to HMB, leading to differences in solubility and metabolic pathways .

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

  • Structure: Features a phenyl group at C4 and an amino group at C2, creating chiral centers.
  • Key Data: CAS Number: Not provided in evidence Molecular Weight: 209.24 g/mol (calculated) Applications: Used in organic synthesis and pharmaceutical research due to its stereochemical complexity .

Comparative Analysis Table

Compound Substituent at C4 Molecular Weight (g/mol) Key Properties/Applications References
2-Hydroxy-4-(methylthio)butanoic acid -SCH₃ 150.19 Rumen-stable methionine source, antioxidant
2-Methylbutanoic acid -CH(CH₃) 102.13 Flavoring agent, chemical intermediate
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid -C₆H₅ 209.24 Chiral building block for pharmaceuticals

Functional Group Impact on Properties

  • Thiophen-3-yl vs. Methylthio :

    • Electronic Effects : The thiophene ring’s aromaticity may enhance conjugation and stability compared to HMB’s -SCH₃ group.
    • Steric Effects : The bulkier thiophene ring could reduce solubility in aqueous systems, unlike HMB’s smaller substituent.
    • Biological Activity : Thiophene’s π-electron system might interact with biological targets (e.g., enzymes) differently than methylthio.
  • Phenyl vs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-4-(thiophen-3-yl)butanoic acid with high purity?

  • Methodology :

  • Step 1 : Start with substituted phenyl-acetic acid derivatives (e.g., 4-chloro-α-ethyl-phenylacetic acid) as precursors. Use coupling reactions with thiophene derivatives under controlled pH (6–8) to retain stereochemical integrity .
  • Step 2 : Optimize reaction conditions (e.g., temperature: 60–80°C, inert atmosphere) to minimize side reactions. Catalysts like Pd/C or Ni-based systems may enhance yield .
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (solvent: ethanol/water). Monitor purity using HPLC (C18 column, UV detection at 254 nm) .
    • Key Data :
ParameterOptimal RangeYield (%)Purity (%)
Reaction Time12–24 hrs65–75≥95
Catalyst Loading2–5 mol%70–80≥97

Q. How can researchers validate the structural identity of 2-Hydroxy-4-(thiophen-3-yl)butanoic acid?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm the presence of the thiophene ring (δ 7.2–7.5 ppm for aromatic protons) and hydroxyl group (broad singlet at δ 2.5–3.5 ppm) .
  • FT-IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative ion mode to observe [M-H]⁻ peak matching theoretical molecular weight (e.g., 212.24 g/mol for C10H10O3S) .

Q. What safety protocols are critical when handling this compound?

  • GHS Hazard Codes :

  • H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
    • Mitigation Strategies :
  • Use PPE (gloves, lab coat, safety goggles) and fume hoods to avoid inhalation/contact.
  • Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of 2-Hydroxy-4-(thiophen-3-yl)butanoic acid?

  • Computational Approach :

  • Step 1 : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors linked to inflammation .
  • Step 2 : Validate docking poses via molecular dynamics simulations (GROMACS) to assess binding stability. Prioritize residues with hydrogen bonds (e.g., Arg120 in COX-2) .
    • Key Findings :
Target ProteinBinding Energy (kcal/mol)Interaction Residues
COX-2-8.2 ± 0.3Arg120, Tyr355
PPAR-γ-7.6 ± 0.5Ser289, His449

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC50 values for anti-inflammatory activity (5–50 μM range).

  • Hypothesis 1 : Variability in assay conditions (e.g., cell line differences: RAW264.7 vs. THP-1).
  • Hypothesis 2 : Impurity interference (e.g., residual solvents affecting NF-κB inhibition assays).
    • Resolution :
  • Re-test under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂).
  • Use ultra-pure batches (≥99% by HPLC) and include positive controls (e.g., dexamethasone) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • SAR Insights :

  • Thiophene Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position enhances COX-2 selectivity by 30% .
  • Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazole improves metabolic stability (t₁/₂ increase from 2.1 to 4.8 hrs in liver microsomes) .
    • Design Table :
DerivativeModificationBiological Effect
Compound A5-NO₂ on thiopheneCOX-2 IC50 = 1.2 μM
Compound BTetrazole replacementt₁/₂ = 4.8 hrs (vs. 2.1 hrs)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.